molecular formula C7H10N2O6S B15176015 2-methyl-5-nitroaniline;sulfuric acid CAS No. 59850-14-5

2-methyl-5-nitroaniline;sulfuric acid

Cat. No.: B15176015
CAS No.: 59850-14-5
M. Wt: 250.23 g/mol
InChI Key: JNISSFMGFHAVBD-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroaniline is an organic compound with the molecular formula C7H8N2O2This compound is a yellow crystalline solid and is used as an intermediate in the synthesis of various azo dyes . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in industrial processes and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitroaniline can be synthesized through the nitration of o-toluidine. The process involves adding o-toluidine to concentrated sulfuric acid, followed by the addition of a mixture of nitric acid and sulfuric acid at a low temperature (around 10°C). The reaction mixture is then basified with sodium hydroxide, and the product is collected by filtration and washed with water .

Industrial Production Methods

In industrial settings, the production of 2-methyl-5-nitroaniline follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of sulfuric acid in the nitration process helps in maintaining the reaction conditions and improving the efficiency of the synthesis .

Chemical Reactions Analysis

2-Methyl-5-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed from these reactions include amino derivatives and azo dyes .

Mechanism of Action

The mechanism of action of 2-methyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with other molecules in the reaction environment .

Comparison with Similar Compounds

2-Methyl-5-nitroaniline is similar to other nitroaniline derivatives, such as 2-methyl-4-nitroaniline and 2-methyl-3-nitroaniline. its unique position of the nitro group and the methyl group on the aromatic ring gives it distinct chemical properties and reactivity. This uniqueness makes it particularly useful in the synthesis of specific azo dyes and other compounds .

Similar compounds include:

Properties

CAS No.

59850-14-5

Molecular Formula

C7H10N2O6S

Molecular Weight

250.23 g/mol

IUPAC Name

2-methyl-5-nitroaniline;sulfuric acid

InChI

InChI=1S/C7H8N2O2.H2O4S/c1-5-2-3-6(9(10)11)4-7(5)8;1-5(2,3)4/h2-4H,8H2,1H3;(H2,1,2,3,4)

InChI Key

JNISSFMGFHAVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N.OS(=O)(=O)O

Related CAS

99-55-8 (Parent)

Origin of Product

United States

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